molecular formula C19H21N5OS B12190691 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B12190691
M. Wt: 367.5 g/mol
InChI Key: ONSKOIJMAOBBRJ-UHFFFAOYSA-N
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Description

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a piperidine carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Piperidine Carboxamide Moiety: The piperidine ring is introduced through a series of reactions, including amide bond formation.

    Final Coupling: The pyridin-2-yl group is attached to the piperidine carboxamide through a coupling reaction, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione

Uniqueness

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-pyridin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H21N5OS/c1-12-13(2)26-19-16(12)17(21-11-22-19)24-9-6-14(7-10-24)18(25)23-15-5-3-4-8-20-15/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,20,23,25)

InChI Key

ONSKOIJMAOBBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)NC4=CC=CC=N4)C

Origin of Product

United States

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